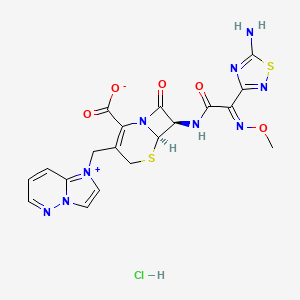
Piboserod hydrochloride
Descripción general
Descripción
El hidrocloruro de piboserod es un antagonista selectivo del receptor de 5-hidroxitriptamina 4 (5-HT4). Inicialmente fue desarrollado y comercializado por GlaxoSmithKline bajo el nombre comercial Serlipet para el manejo de la fibrilación auricular y el síndrome del intestino irritable . El compuesto también se ha investigado por su posible uso en el tratamiento de la insuficiencia cardíaca crónica .
Métodos De Preparación
La síntesis del hidrocloruro de piboserod implica varios pasos, comenzando con la preparación de la estructura central, que incluye un anillo de piperidina y una parte de indol. La ruta sintética generalmente involucra los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones, incluyendo alquilación y ciclización.
Síntesis de indol: La parte de indol se prepara mediante una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona.
Acoplamiento de piperidina e indol: Las estructuras de piperidina e indol se acoplan usando un reactivo de acoplamiento adecuado, como una carbodiimida.
Formación de hidrocloruro: El paso final involucra la formación de la sal de hidrocloruro haciendo reaccionar la base libre con ácido clorhídrico.
Los métodos de producción industrial para el hidrocloruro de piboserod son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
El hidrocloruro de piboserod experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El hidrocloruro de piboserod puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina, usando nucleófilos como haluros o aminas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
El hidrocloruro de piboserod ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas. Algunas de las áreas de investigación clave incluyen:
Mecanismo De Acción
El hidrocloruro de piboserod actúa como un antagonista específico del receptor de 5-hidroxitriptamina 4 (5-HT4) . Al bloquear este receptor, el compuesto inhibe la capacidad de la serotonina para sensibilizar el reflejo peristáltico e inducir la defecación . Este mecanismo es particularmente relevante en el tratamiento del síndrome del intestino irritable. Además, el efecto antagonista del compuesto sobre los receptores 5-HT4 en el corazón se ha explorado para controlar la fibrilación auricular y la insuficiencia cardíaca .
Comparación Con Compuestos Similares
El hidrocloruro de piboserod es único en su antagonismo selectivo del receptor 5-HT4. Compuestos similares incluyen:
Cisaprida: Un agente procinético que actúa como un agonista del receptor 5-HT4, utilizado para trastornos de la motilidad gastrointestinal.
Tegaserod: Otro agonista del receptor 5-HT4, utilizado para el síndrome del intestino irritable con estreñimiento.
Prucaloprida: Un agonista selectivo del receptor 5-HT4, utilizado para el estreñimiento crónico.
A diferencia de estos agonistas, el hidrocloruro de piboserod funciona como un antagonista, proporcionando un enfoque terapéutico diferente para afecciones como la fibrilación auricular y el síndrome del intestino irritable .
Propiedades
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVCZHWRUGYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170453 | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178273-87-5 | |
| Record name | Piboserod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBOSEROD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














